(1R,2S)-1-Amino-2-Vinylcyclopropanecarboxylic Acid Methyl Ester
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Overview
Description
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate is a chiral cyclopropane derivative with a vinyl group and an amino group attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate typically involves the cyclopropanation of suitable precursors followed by functional group modifications. One common method involves the use of diazo compounds and transition metal catalysts to form the cyclopropane ring. The vinyl group can be introduced through a Wittig reaction or similar olefination methods. The amino group is often introduced via reductive amination or nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The amino group can be reduced to form primary amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions at the amino group or the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the vinyl group may yield epoxides, while reduction of the amino group may yield primary amines.
Scientific Research Applications
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral ligand in asymmetric catalysis.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1R,2S)-methyl 1-amino-2-vinylcyclopropanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The vinyl group and amino group can participate in binding interactions, while the cyclopropane ring provides structural rigidity. These interactions can modulate the activity of the target molecules and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-1-Amino-2-vinylcyclopropanecarboxylic acid methyl ester
- (1R,2S)-1-Amino-2-ethenylcyclopropanecarboxylic acid methyl ester
Uniqueness
(1R,2S)-Methyl 1-amino-2-vinylcyclopropanecarboxylate is unique due to its specific stereochemistry and the presence of both a vinyl group and an amino group on the cyclopropane ring. This combination of features makes it a valuable compound for various synthetic and research applications.
Properties
Molecular Formula |
C7H11NO2 |
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Molecular Weight |
141.17 g/mol |
IUPAC Name |
methyl (1R)-1-amino-2-ethenylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-3-5-4-7(5,8)6(9)10-2/h3,5H,1,4,8H2,2H3/t5?,7-/m1/s1 |
InChI Key |
HEPZUSCSZCGDFO-NQPNHJOESA-N |
Isomeric SMILES |
COC(=O)[C@]1(CC1C=C)N |
Canonical SMILES |
COC(=O)C1(CC1C=C)N |
Origin of Product |
United States |
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